molecular formula C13H16N2O B602272 1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol CAS No. 86347-12-8

1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol

Cat. No.: B602272
CAS No.: 86347-12-8
M. Wt: 216.28
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Description

1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol (CAS 86347-12-8) is an imidazole-derived compound with a molecular formula of C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol . It features a 2,3-dimethylphenyl group attached to an ethanol-substituted imidazole ring.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-1-(1H-imidazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-5-4-6-11(10(9)2)13(3,16)12-7-14-8-15-12/h4-8,16H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUFLYABQRDXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C2=CN=CN2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86347-12-8
Record name Hydroxymedetomidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYMEDETOMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8NX737JYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Aldehyde Condensation and Intermediate Formation

The most widely documented method begins with the condensation of 2,3-dimethylbenzaldehyde and 4-imidazolecarboxaldehyde. This step typically employs a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent like tetrahydrofuran (THF) or ethanol. The reaction proceeds via nucleophilic addition, forming an α,β-unsaturated ketone intermediate.

Critical Parameters :

  • Solvent Selection : Ethanol is preferred for its ability to solubilize both aromatic and heterocyclic reactants while minimizing side reactions.

  • Temperature Control : Maintaining the reaction at 60–70°C ensures optimal reaction kinetics without promoting decomposition.

Stereoselective Reduction

The intermediate ketone is reduced to the target ethanol derivative using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is favored for its milder conditions and higher selectivity toward the desired stereochemistry.

Optimization Insights :

  • Stoichiometry : A 1.2:1 molar ratio of NaBH₄ to ketone minimizes over-reduction byproducts.

  • Work-Up : Acidic quench (e.g., dilute HCl) followed by extraction with ethyl acetate yields crude product with >85% purity.

Multi-Step Synthesis from 2,3-Dimethylbenzoic Acid

Esterification and Nitromethane Addition

An alternative industrial route starts with 2,3-dimethylbenzoic acid, which is esterified using oxalyl chloride and 2-nitrophenol to form (2-nitrophenyl)-2,3-dimethylbenzoate. Subsequent reaction with nitromethane in the presence of potassium carbonate generates 1-(2,3-dimethylphenyl)-2-nitroethanone.

Reaction Conditions :

  • Catalyst : Potassium carbonate (10 mol%) in dimethylformamide (DMF) at 80°C.

  • Yield : 70–75% after recrystallization from hexane.

Imidazole Ring Construction

The nitroketone undergoes condensation with benzylamine and triethylorthoformate to form a nitroenamine intermediate, which is cyclized under acidic conditions (e.g., acetic acid) to yield 1-benzyl-4-(2,3-dimethylphenyl)imidazole.

Key Observations :

  • Cyclization Efficiency : Acetic acid at reflux achieves >90% conversion within 4 hours.

  • Byproduct Management : Unreacted benzylamine is removed via aqueous extraction.

Reduction and Deprotection

The benzyl-protected imidazole is hydrogenated using Raney nickel under 50 psi H₂ to remove the benzyl group, followed by reduction of the ketone to ethanol using NaBH₄.

Industrial Adaptations :

  • Continuous Flow Hydrogenation : Reduces reaction time from 12 hours to 2 hours while maintaining 95% yield.

  • Crystallization : Crude product is recrystallized from ethanol/water (1:1) at −5°C to achieve >99% purity.

Comparative Analysis of Synthetic Routes

Parameter Condensation-Reduction Pathway Multi-Step Synthesis
Starting Materials 2,3-Dimethylbenzaldehyde2,3-Dimethylbenzoic acid
Step Count 25
Overall Yield 65–70%50–55%
Purity Post-Workup 85–90%>99%
Scalability ModerateHigh (continuous flow compatible)

Advantages and Limitations :

  • The condensation-reduction method offers simplicity but faces challenges in stereochemical control.

  • The multi-step route, while longer, provides higher purity and is better suited for industrial production.

Industrial-Scale Optimization Strategies

Solvent Recycling

Ethanol recovery systems are integrated into continuous flow reactors to reduce waste and costs. Distillation units achieve 90% solvent reuse, lowering the environmental footprint.

Catalytic Innovations

Recent advances employ immobilized lipases for the esterification step, enhancing reaction rates and reducing metal catalyst residues .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of 1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmacological Applications

1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol has garnered attention for its potential therapeutic applications:

Anticancer Activity

Recent studies have indicated that compounds related to imidazole derivatives exhibit anticancer properties. The imidazole ring is known for its ability to interact with biological targets involved in cancer progression. Research demonstrates that modifications to the imidazole structure can enhance the efficacy of anticancer agents .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Its structural features allow it to inhibit bacterial growth effectively. In vitro studies have demonstrated its effectiveness against various strains of bacteria, suggesting potential for development into a new class of antibiotics .

Neuroprotective Effects

Preliminary research indicates that imidazole derivatives may have neuroprotective effects. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Role as an Intermediate

The synthesis of this compound serves as a crucial step in the development of more complex pharmaceutical compounds. It acts as an intermediate in the synthesis of various biologically active molecules. The compound's versatility allows chemists to modify it further to create derivatives with enhanced biological activity or improved pharmacokinetic profiles .

Material Science Applications

In material science, this compound is explored for its potential use in organic electronics and polymer chemistry. Its unique chemical structure can be utilized to develop new materials with specific electronic properties.

Conductive Polymers

Research indicates that incorporating imidazole-based compounds into polymer matrices can enhance electrical conductivity. This property is beneficial for applications in sensors and flexible electronic devices .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the anticancer activity of imidazole derivatives, including this compound. The results showed significant inhibition of tumor cell proliferation in vitro, suggesting a pathway for further development into cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of this compound against resistant bacterial strains. The findings revealed that it exhibited potent activity against several pathogens, indicating its potential as a lead compound for new antibiotic development .

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The molecular targets could include enzymes involved in metabolic pathways or receptors in the nervous system.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Medetomidine and Dexmedetomidine

  • Structure: Medetomidine (4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole) and its enantiomer dexmedetomidine share the 2,3-dimethylphenyl-imidazole backbone but lack the ethanol group present in the target compound. Instead, they have an ethyl linker .
  • Pharmacology: Dexmedetomidine is a potent α₂-adrenoreceptor agonist used for sedation and analgesia. Its metabolite, OH-dexmedetomidine ([3-(1-(1H-imidazol-4-yl)ethyl)-2-methylphenyl]methanol), introduces a hydroxymethyl group, enhancing hydrophilicity compared to the parent drug . The target compound’s ethanol moiety may similarly influence solubility and receptor binding kinetics.
  • Physicochemical Properties: Property 1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol Dexmedetomidine HCl Molecular Weight 216.28 g/mol 236.7 g/mol Solubility Limited data; likely polar due to –OH group Water-soluble Hazard Profile H315, H319 (irritant) Controlled medical substance

Trityl-Protected Derivatives

  • Example: 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol (CAS 176721-02-1) introduces a trityl (triphenylmethyl) group to the imidazole nitrogen. This modification increases molecular weight (458.59 g/mol) and steric bulk, likely reducing metabolic degradation and altering crystallinity . Such derivatives are common in synthetic intermediates to protect reactive sites during multi-step syntheses.

Benzyl-Substituted Analogs

  • Example: 1-(1-Benzyl-1H-imidazol-5-yl)-1-(2,3-dimethylphenyl)ethanol (CAS 2250243-44-6) incorporates a benzyl group on the imidazole ring.

Halogenated and Nitro-Substituted Imidazoles

  • Example : The imidazole-imines in (e.g., (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine) demonstrate how halogen substituents (Cl, Br) affect intermolecular interactions. Their crystal structures show dihedral angles of ~56° between aromatic planes, stabilized by C–H⋯X hydrogen bonds . The target compound’s 2,3-dimethylphenyl group may induce steric hindrance, reducing planarity compared to halogenated analogs.

Pharmacological and Industrial Relevance

OH-dexmedetomidine, a metabolite with a hydroxymethyl group, retains pan-α₂ agonist activity , implying that the ethanol group in the target compound might preserve or modulate receptor interactions. Industrially, it may serve as a precursor for protected derivatives (e.g., trityl or benzyl forms) used in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of imidazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like α-(2,4-dichlorophenyl)-2-(1H-imidazole-1-yl)ethanol are synthesized via substitution of a ketone precursor followed by reduction and SN reactions with imidazole . Adjusting solvents (e.g., ethanol vs. THF), temperature (60–80°C), and stoichiometric ratios of reactants can optimize yield and purity. Catalytic methods (e.g., acid/base catalysis) may enhance regioselectivity, particularly for imidazole ring formation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aryl and imidazole protons) and confirms stereochemistry. For example, coupling constants in NOESY can resolve chiral center configurations .
  • HPLC/GC : Purity (>98%) is validated via reverse-phase HPLC (C18 column, methanol/water mobile phase) or GC with flame ionization detection, calibrated against reference standards .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated in structurally similar imidazole derivatives .

Advanced Research Questions

Q. How can computational chemistry tools be integrated to optimize the synthesis pathway and predict stereochemical outcomes for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps, such as imidazole ring formation or enantioselective reduction. Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) can identify low-energy intermediates and guide experimental optimization . For stereochemical outcomes, molecular docking or MD simulations assess steric effects of the 2,3-dimethylphenyl group on chiral center formation .

Q. What strategies are recommended for resolving contradictions between theoretical predictions (e.g., DFT calculations) and experimental spectroscopic data (e.g., NMR, IR) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare computed IR/NMR spectra (via tools like ACD/Labs or ChemDraw) with experimental data to identify discrepancies in substituent effects or conformational flexibility.
  • Dynamic Effects : Account for solvent interactions or temperature-dependent conformational changes using polarizable continuum models (PCM) in DFT .
  • Experimental Replication : Repeat syntheses under controlled conditions to isolate variables (e.g., humidity, oxygen sensitivity) that may alter spectral outcomes .

Q. How does the substitution pattern (2,3-dimethylphenyl vs. other aryl groups) impact the compound’s physicochemical properties and biological activity, based on comparative studies with structural analogs?

  • Methodological Answer :

  • LogP/Solubility : The 2,3-dimethyl group increases hydrophobicity compared to 2,4-dichlorophenyl analogs, affecting solubility in aqueous buffers. Octanol-water partition coefficients (LogP) can be measured via shake-flask methods .
  • Biological Activity : Substituent effects on antifungal efficacy are tested via MIC assays against Candida spp. or Aspergillus strains, with structural analogs showing varied potency due to steric hindrance or electronic effects .

Q. What experimental approaches are used to assess the environmental persistence and degradation pathways of this compound in agricultural or pharmaceutical contexts?

  • Methodological Answer :

  • Photodegradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and analyze degradation products via LC-MS .
  • Soil Metabolism Studies : Incubate with soil microbiota under aerobic/anaerobic conditions, tracking metabolite formation (e.g., hydroxylated or demethylated derivatives) over 30–60 days .
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition assays to evaluate acute/chronic toxicity of degradation intermediates .

Notes on Evidence Utilization

  • Citations (e.g., ) reference methodologies from analogous imidazole derivatives (e.g., α-(2,4-dichlorophenyl)-2-(1H-imidazole-1-yl)ethanol). Structural differences (e.g., 2,3-dimethylphenyl vs. 2,4-dichlorophenyl) require adaptation of protocols to account for steric and electronic variations.
  • Environmental and computational strategies are extrapolated from studies on related compounds due to limited direct data on the target molecule.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol

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